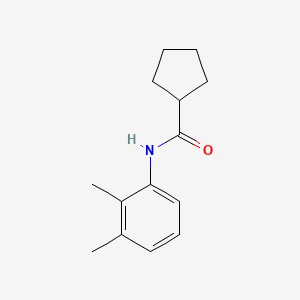![molecular formula C20H24N2O3 B5774820 N-isobutyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5774820.png)
N-isobutyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide, commonly known as IB-MECA, is a synthetic compound that belongs to the class of selective adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
科学研究应用
IB-MECA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. In cancer research, IB-MECA has been studied for its potential to inhibit the growth and metastasis of various types of cancers, including breast, lung, and colon cancer. In inflammation research, IB-MECA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In autoimmune disorder research, IB-MECA has been shown to modulate the immune response and reduce the severity of symptoms in animal models of autoimmune diseases such as lupus and type 1 diabetes.
作用机制
IB-MECA exerts its effects by selectively binding to and activating the adenosine A3 receptor, which is expressed on various immune cells and cancer cells. Activation of the adenosine A3 receptor leads to the inhibition of cAMP production, activation of MAPK signaling, and modulation of intracellular calcium levels. These signaling pathways result in the modulation of various cellular functions, including proliferation, migration, and cytokine production.
Biochemical and Physiological Effects:
IB-MECA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, reduction of inflammation, and modulation of the immune response. In cancer cells, IB-MECA has been shown to induce apoptosis and inhibit angiogenesis, resulting in the inhibition of tumor growth and metastasis. Inflammatory cells, IB-MECA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, resulting in the reduction of inflammation. In immune cells, IB-MECA has been shown to modulate the immune response and reduce the severity of symptoms in animal models of autoimmune diseases.
实验室实验的优点和局限性
IB-MECA has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a useful tool for studying the adenosine A3 receptor. However, IB-MECA has some limitations, including its low solubility in water, which can make it difficult to use in in vivo experiments. Additionally, the adenosine A3 receptor is not expressed on all cell types, limiting the applicability of IB-MECA in certain research areas.
未来方向
There are several future directions for the research on IB-MECA. One potential direction is the development of new analogs with improved pharmacological properties, such as increased solubility and selectivity. Another direction is the investigation of the potential of IB-MECA in combination with other drugs or therapies, such as chemotherapy or immunotherapy, for the treatment of cancer and autoimmune diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of IB-MECA on cellular functions and to identify new therapeutic targets for the treatment of various diseases.
合成方法
The synthesis method of IB-MECA involves the reaction of 3-methylphenol with chloroacetyl chloride to form 3-methylphenoxyacetyl chloride. This intermediate is then reacted with N-isobutyl-3-aminobenzamide in the presence of a base to obtain IB-MECA. The overall yield of the synthesis process is around 50%, and the purity of the compound can be increased by recrystallization.
属性
IUPAC Name |
3-[[2-(3-methylphenoxy)acetyl]amino]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)12-21-20(24)16-7-5-8-17(11-16)22-19(23)13-25-18-9-4-6-15(3)10-18/h4-11,14H,12-13H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUNEKQWCRLBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,2,5-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5774765.png)
![N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5774781.png)



![1,2-dichloro-4-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5774828.png)
![2-(2,4-dichlorophenoxy)-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5774833.png)
![N-[2-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B5774838.png)
![3-[(4-acetylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5774839.png)


![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5774862.png)